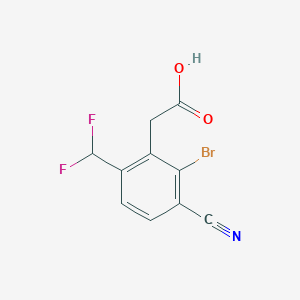

2-Bromo-3-cyano-6-(difluoromethyl)phenylacetic acid

Description

Properties

IUPAC Name |

2-[2-bromo-3-cyano-6-(difluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2NO2/c11-9-5(4-14)1-2-6(10(12)13)7(9)3-8(15)16/h1-2,10H,3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGZWQFZIZQFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Br)CC(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Adaptation for 2-Bromo-3-cyano-6-(difluoromethyl)phenylacetic acid

Given the lack of specific literature on the synthesis of 2-Bromo-3-cyano-6-(difluoromethyl)phenylacetic acid, a hypothetical approach could involve modifying existing methods for phenylacetic acid derivatives. This might include:

- Diazotization and Addition Reactions : Similar to methods described in patents like CN107417509A, where diazotization followed by hydrolysis could be adapted for compounds with specific functional groups like bromo, cyano, and difluoromethyl groups.

- Use of Phase Transfer Catalysts : To facilitate reactions in mixed solvents, improving efficiency and reducing environmental impact.

Data Table: Comparison of Synthesis Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanide | Chlorination and cyanation | Established method | Toxic reagents, low yield |

| Phenyl Acetamide | Ammonia and sulfur reaction | Simple starting materials | Pressurized conditions, by-products |

| Oxo Synthesis | Carbonylation in two-phase system | High yield potential | Expensive catalysts, complex setup |

| Diazotization & Hydrolysis | Adapted for specific functional groups | Environmentally friendly, high conversion rate | Requires specific catalysts and conditions |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyano-6-(difluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Chemistry

2-Bromo-3-cyano-6-(difluoromethyl)phenylacetic acid serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis, allowing chemists to explore new synthetic pathways and develop novel compounds.

Biological Research

The compound has potential applications in pharmaceutical development . Its structural features may impart biological activity, making it a candidate for drug discovery. Research is ongoing to explore its therapeutic effects, particularly in targeting specific diseases .

Agrochemicals

In the field of agrochemicals , the compound may be utilized to develop new pesticides or herbicides. Its unique properties could enhance the efficacy of agricultural chemicals, leading to improved crop protection strategies.

Industrial Applications

The compound's distinctive characteristics make it useful in the production of specialty chemicals and materials. Its applications extend to various industries, including pharmaceuticals, agriculture, and materials science.

Case Study 1: Pharmaceutical Development

Recent studies have focused on synthesizing derivatives of 2-Bromo-3-cyano-6-(difluoromethyl)phenylacetic acid to evaluate their efficacy against specific diseases. For instance, researchers have explored its potential as a lead compound for developing treatments targeting parasitic infections such as cryptosporidiosis .

Case Study 2: Agrochemical Applications

Research has indicated that modifications to the structure of this compound can lead to enhanced bioactivity in agrochemical applications. Studies demonstrate that derivatives can exhibit improved insecticidal properties compared to traditional compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-6-(difluoromethyl)phenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and difluoromethyl groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

(a) 4-Cyano-3-difluoromethyl-5-(trifluoromethylthio)phenylacetic Acid (CAS 1807307-03-4)

- Substituents: Cyano (position 4), difluoromethyl (position 3), and trifluoromethylthio (position 5).

- Key Differences : The trifluoromethylthio group introduces strong electron-withdrawing effects and higher lipophilicity (predicted logP ≈ 3.0) compared to the bromine and difluoromethyl groups in the target compound. This analog may exhibit enhanced membrane permeability but reduced solubility in polar solvents .

(b) (R)-2-Amino-2-phenylacetic Acid

- Substituents: Amino group at position 2.

- Key Differences: The absence of halogen or cyano groups results in lower molecular weight (165 g/mol vs. ~300 g/mol for the target compound) and reduced electrophilicity. The amino group enables hydrogen bonding, making it a common intermediate in peptide synthesis .

(c) γ-Hexyl x-toluate (Hexyl Phenylacetate Esters)

- Structure : Ester derivative of phenylacetic acid with hexyl chains.

- Key Differences: Esterification eliminates the carboxylic acid’s acidity, increasing volatility and fragrance applications. The target compound’s free carboxylic acid group allows for ionic interactions in biological systems, contrasting with the non-ionic ester analogs .

Physicochemical and Functional Properties

| Compound Name | Molecular Weight (g/mol) | Predicted logP | Key Functional Groups | Applications |

|---|---|---|---|---|

| 2-Bromo-3-cyano-6-(difluoromethyl)phenylacetic acid | ~300 | 2.5 | Br, CN, CF2H, COOH | Enzyme inhibition, Agrochemicals |

| 4-Cyano-3-difluoromethyl-5-(trifluoromethylthio)phenylacetic acid | ~350 | 3.0 | CN, CF2H, SCF3, COOH | Herbicide development |

| (R)-2-Amino-2-phenylacetic acid | 165 | 0.8 | NH2, COOH | Peptide synthesis, Pharmaceuticals |

| Hexyl phenylacetate | ~220 | 4.2 | C6H13 ester, phenylacetic acid | Fragrance industry |

Notes:

- The cyano group’s electron-withdrawing nature may enhance reactivity in nucleophilic substitution reactions compared to amino or ester derivatives .

Biological Activity

2-Bromo-3-cyano-6-(difluoromethyl)phenylacetic acid is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 2-Bromo-3-cyano-6-(difluoromethyl)phenylacetic acid features a bromine atom, a cyano group, and difluoromethyl substituents on a phenylacetic acid backbone. This unique arrangement contributes to its reactivity and potential interactions with biological targets.

The mechanism of action of 2-Bromo-3-cyano-6-(difluoromethyl)phenylacetic acid involves its interaction with specific molecular targets within biological systems. The presence of halogen atoms (bromine and fluorine) enhances the compound's ability to form stable complexes with biomolecules, which can modulate various biological pathways.

Antimicrobial Activity

Research has indicated that compounds similar to 2-Bromo-3-cyano-6-(difluoromethyl)phenylacetic acid exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with electron-withdrawing groups, such as cyano or halogens, tend to enhance antimicrobial potency. This suggests that the compound may have potential applications in treating infections caused by bacteria or fungi.

Anti-inflammatory Effects

Various pharmacological tests have demonstrated that compounds related to 2-Bromo-3-cyano-6-(difluoromethyl)phenylacetic acid possess anti-inflammatory properties. These effects have been observed in standard models such as the cotton pellet test in rats and UV-erythema tests in guinea pigs. The anti-inflammatory activity is attributed to the compound's ability to inhibit pro-inflammatory cytokines and pathways.

Anticancer Potential

Recent studies have highlighted the anticancer potential of related compounds. For example, structure-activity relationship (SAR) studies indicate that modifications in the aryl tail group can significantly affect the potency against cancer cell lines. Compounds with similar structural features have shown IC50 values in the low micromolar range against various cancer types, indicating strong antiproliferative activity.

Case Studies

-

Antimicrobial Activity Study :

- A study synthesized several derivatives of phenylacetic acids, including 2-Bromo-3-cyano-6-(difluoromethyl)phenylacetic acid.

- Results showed that compounds with bromine and cyano groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Study :

- In vivo tests using rat models demonstrated that 2-Bromo-3-cyano-6-(difluoromethyl)phenylacetic acid significantly reduced inflammation markers compared to control groups.

- The compound showed a favorable therapeutic index, making it a candidate for further development in treating inflammatory diseases.

-

Anticancer Study :

- In vitro assays revealed that derivatives of the compound inhibited cell proliferation in various cancer cell lines, including breast and colon cancer cells.

- The most potent derivative exhibited an IC50 value of 0.07 µM, showcasing its potential as an anticancer agent.

Data Tables

Q & A

Q. What analytical techniques are recommended for structural confirmation of 2-Bromo-3-cyano-6-(difluoromethyl)phenylacetic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify substituent positions (e.g., bromo, cyano, difluoromethyl groups). Compare chemical shifts with analogous brominated/fluorinated phenylacetic acids (e.g., 3-Bromophenylacetic acid, δ~3.6 ppm for CHCOOH) .

- Mass Spectrometry (MS): High-resolution LC-MS/MS (e.g., Q-TOF) to confirm molecular ion [M-H] and fragmentation patterns. Reference NIST spectral libraries for halogenated aromatics .

- Infrared Spectroscopy (IR): Identify carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2200 cm) stretches .

Q. How can researchers ensure purity during synthesis?

Methodological Answer:

- Chromatographic Purification: Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA). Monitor for common byproducts (e.g., dehalogenated or hydrolyzed derivatives) .

- Recrystallization: Optimize solvent systems (e.g., ethyl acetate/hexane) based on solubility data from structurally similar compounds like 4-Bromo-2-chlorophenylacetic acid (mp 117–119°C) .

Advanced Research Questions

Q. How should discrepancies between theoretical and experimental NMR data be resolved?

Methodological Answer:

- 2D NMR Techniques: Perform COSY and NOESY to resolve overlapping signals from the difluoromethyl and bromo substituents. For example, F NMR can clarify fluorine coupling patterns .

- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data .

Q. What strategies minimize byproduct formation during difluoromethyl group introduction?

Methodological Answer:

- Fluorination Reagents: Compare Selectfluor® vs. DAST for electrophilic fluorination. DAST may reduce competing hydrolysis but requires anhydrous conditions .

- Reaction Monitoring: Employ in situ F NMR to track intermediate formation (e.g., difluoromethyl radicals) and adjust stoichiometry dynamically .

Q. How does pH influence the stability of the acetic acid moiety in aqueous solutions?

Methodological Answer:

- Degradation Studies: Conduct accelerated stability tests (25–40°C, pH 2–9) with UPLC-MS analysis. The carboxylic acid group is prone to decarboxylation at high pH, as seen in phenylacetic acid derivatives .

- Buffer Optimization: Use phosphate buffers (pH 6–7) to stabilize the compound, referencing degradation pathways of 2-Chloro-6-fluorophenylacetic acid .

Data Contradiction Analysis

Q. How to address conflicting LC-MS/MS results when quantifying trace impurities?

Methodological Answer:

- Matrix Effects: Validate methods using isotopically labeled internal standards (e.g., C-phenylacetic acid) to correct ion suppression/enhancement .

- Cross-Validation: Compare data with orthogonal techniques like GC-MS (after derivatization) for halogenated impurities .

Experimental Design Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.